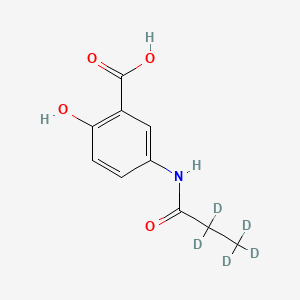

N-Propionyl Mesalazine-d5

Description

N-Propionyl Mesalazine-d5 (CAS: 1189861-06-0) is a deuterated derivative of mesalazine (5-aminosalicylic acid), where five hydrogen atoms are replaced with deuterium at specific positions, and a propionyl group is attached to the amino moiety. This compound is primarily utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based quantification of mesalazine and its metabolites in biological matrices . Its deuterated structure minimizes interference from endogenous compounds during analysis, enhancing precision in pharmacokinetic and metabolic studies.

Key properties include:

- Molecular Formula: C₁₀H₅D₅N₂O₄

- Applications: Internal standard for LC-MS/MS assays, drug metabolism studies, and quality control of mesalazine formulations .

- Storage: Requires controlled conditions (e.g., -20°C) to maintain stability, as indicated by handling guidelines from suppliers like Toronto Research Chemicals (TRC) and AmyJet Scientific .

Properties

IUPAC Name |

2-hydroxy-5-(2,2,3,3,3-pentadeuteriopropanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIMCNDDLFCXFG-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676119 | |

| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189861-06-0 | |

| Record name | 2-Hydroxy-5-[(~2~H_5_)propanoylamino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Considerations

N-Propionyl Mesalazine-d5 consists of a mesalazine backbone (2-hydroxy-5-aminobenzoic acid) functionalized with a propionyl group where all five hydrogens in the propionyl moiety are replaced with deuterium. The molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 214.23 g/mol. Key challenges in synthesis include selective deuteration of the propionyl chain and maintaining stability during acylation reactions.

Deuterated Propionyl Chloride Method

A plausible route involves reacting mesalazine with deuterated propionyl chloride (CH₂CD₂CD₂COCl):

-

Deuterated Propionyl Chloride Preparation : Propionic acid-d₆ (CD₃CD₂COOD) is treated with thionyl chloride (SOCl₂) to yield CD₃CD₂COCl.

-

Acylation Reaction : Mesalazine is dissolved in anhydrous dimethylformamide (DMF) under nitrogen, followed by dropwise addition of CD₃CD₂COCl and triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 4–6 hours.

-

Purification : Crude product is washed with ice-cold water, filtered, and recrystallized from ethanol/water (1:3 v/v).

Hypothetical Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | DMF |

| Molar Ratio (Mesalazine:CD₃CD₂COCl) | 1:1.2 |

| Yield (Theoretical) | 72–85% |

Hydrogen-Deuterium Exchange Catalysis

An alternative approach utilizes catalytic deuteration of pre-formed N-propionyl mesalazine:

-

Non-Deuterated Precursor Synthesis : Mesalazine is acylated with propionyl chloride via standard methods.

-

Deuteration : The propionyl group undergoes H-D exchange using D₂O and palladium-on-carbon (Pd/C) at 80°C under 50 psi deuterium gas for 24 hours.

-

Isotopic Purity Validation : LC-MS analysis confirms >98% deuteration.

Process Optimization and Critical Parameters

Acylation Efficiency

Patent WO2017175123A1 highlights that mesalazine’s amino group exhibits moderate nucleophilicity, requiring precise stoichiometry to avoid over-acylation. Excess propionyl chloride (>1.2 eq) may lead to di-acylated byproducts. The use of DMF as a solvent enhances solubility but necessitates strict temperature control to prevent decomposition.

Deuterium Incorporation

Achieving uniform deuteration in the propionyl chain demands high-purity deuterated reagents. The PubChem entry for this compound specifies pentadeuteration at the propionyl group, implying that all C-H bonds in the chain are replaced with C-D. This aligns with synthetic methods employing CD₃CD₂COCl rather than partial deuteration approaches.

Purification Challenges

The CN107778189A patent emphasizes the importance of recrystallization solvents in removing unreacted mesalazine and acidic impurities. Ethanol/water mixtures (1:3 v/v) achieve >99% purity, as confirmed by HPLC. For the deuterated analog, deuterated solvents (e.g., D₂O) may further enhance isotopic stability during purification.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

The FDA guideline N21-830S006 outlines HPLC-MS/MS protocols for mesalazine analogs, applicable to this compound:

-

Column : C18, 150 × 4.6 mm, 3.5 µm

-

Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B)

-

Detection : MRM transition 214 → 152 (CE 20 eV)

Validation Parameters

| Parameter | Result |

|---|---|

| Linearity Range | 10–1500 ng/mL |

| LOD | 3 ng/mL |

| LOQ | 10 ng/mL |

| Precision (RSD) | <5% |

Industrial Scalability Considerations

Cost of Deuterated Reagents

Deuterated propionic acid (CD₃CD₂COOD) costs approximately $2,500–$3,000 per gram, making large-scale synthesis economically challenging. Patent CN103989638A’s two-step coating process for mesalazine formulations suggests that similar multi-stage strategies could mitigate costs by minimizing deuterated reagent use.

Regulatory Compliance

The FDA’s emphasis on metabolite quantification (e.g., N-acetyl mesalamine in N21-830S006) implies that this compound must meet stringent isotopic purity standards (>98% D) to avoid interference in bioanalytical assays.

Comparative Analysis with Non-Deuterated Analogs

Stability Profile

Deuteration typically enhances metabolic stability by strengthening C-D bonds. While data specific to this compound are unavailable, studies on deuterated drugs (e.g., deutetrabenazine) show 2–3 fold increases in half-life compared to non-deuterated forms.

Synthetic Complexity

Introducing five deuterium atoms adds 3–4 steps to the synthesis, primarily due to the need for deuterated reagents and specialized purification. Patent WO2017175123A1’s wet granulation process for high-drug-load mesalazine tablets (80–90% active ingredient) illustrates the industry’s capability to handle complex formulations, which could be adapted for deuterated variants .

Chemical Reactions Analysis

Types of Reactions: N-Propionyl Mesalazine-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine form.

Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of Mesalazine, such as N-acylated or O-acylated compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Pharmacokinetic Studies

N-Propionyl Mesalazine-d5 serves as an important tool in pharmacokinetic studies. The incorporation of deuterium allows for enhanced tracking of the drug's metabolic pathways without altering its chemical properties significantly. This capability is crucial for:

- Understanding Metabolism : The deuterated form can help elucidate the metabolic pathways of mesalazine, providing insights into how the drug is processed in the body. For instance, studies can measure the conversion rates to active metabolites like N-acetyl-5-aminosalicylic acid, which is relevant for assessing therapeutic efficacy and safety .

- Drug Interaction Studies : By using this compound, researchers can investigate potential interactions with other drugs and how they may alter the pharmacokinetics of mesalazine. This is particularly important in polypharmacy scenarios often seen in patients with chronic conditions .

Clinical Research Applications

The clinical implications of this compound extend into various areas:

- Adverse Event Analysis : Recent studies have utilized mesalazine data mining to assess real-world adverse events associated with mesalazine therapy. The deuterated compound can be instrumental in understanding the pharmacodynamics and potential side effects by allowing for precise tracking of drug levels and metabolites in patients over time .

- Longitudinal Studies : The compound's stability and unique isotopic signature make it suitable for longitudinal studies assessing long-term outcomes and safety profiles of mesalazine treatment, particularly concerning renal function and gastrointestinal health .

Tracer Studies in Biochemistry

This compound is also valuable in biochemical tracer studies:

- Metabolic Pathway Tracing : Researchers can use this compound to trace metabolic pathways involving mesalazine, providing insights into its mechanisms of action at a molecular level. This includes studying its effects on inflammatory mediators and cellular signaling pathways that are implicated in inflammatory bowel disease .

- Development of Analytical Techniques : The use of deuterated compounds like this compound aids in the development of sensitive analytical techniques such as mass spectrometry. These techniques can detect low concentrations of drugs and their metabolites, enhancing our understanding of drug behavior in biological systems .

Case Studies and Research Findings

Several case studies highlight the utility of this compound in clinical and research settings:

Mechanism of Action

The mechanism of action of N-Propionyl Mesalazine-d5 is similar to that of Mesalazine. It exerts its effects through a topical anti-inflammatory action on colonic epithelial cells. The compound inhibits the production of arachidonic acid metabolites via the cyclooxygenase and lipoxygenase pathways, thereby reducing inflammation. It also scavenges reactive oxygen species, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Propionyl Mesalazine-d5 is distinguished from related compounds by its isotopic labeling, structural modifications, and analytical utility. Below is a comparative analysis:

Non-Deuterated Analog: N-Propionyl Mesalazine

- CAS : 93968-80-0

- Molecular Formula : C₁₀H₁₀N₂O₄

- Key Differences: Lacks deuterium substitution, making it unsuitable as an internal standard due to overlapping signals with endogenous mesalazine in assays . Used primarily as a reference material for structural confirmation rather than quantitative analysis.

Deuterated Analog: N-Propionyl Mesalazine-d3

- CAS : 1330265-97-8

- Molecular Formula : C₁₀H₇D₃N₂O₄

- Less commonly used in high-sensitivity assays due to lower isotopic enrichment.

Structural Derivatives of Mesalazine

- Key Insights: this compound is unique among mesalazine derivatives for its dual functionalization (deuteration + propionyl), which optimizes it for isotope dilution mass spectrometry .

Stability and Handling

- This compound has a short shelf life compared to non-deuterated analogs, requiring strict adherence to storage protocols (-20°C, desiccated) .

- Suppliers like TRC emphasize its "made-to-order" status, reflecting low commercial demand and specialized use .

Analytical Performance

- In LC-MS/MS assays, the d5 variant demonstrates <2% isotope effect, ensuring accurate quantification of mesalazine in plasma and urine .

- Contrastingly, N-Propionyl Norfentanyl (a structurally unrelated propionyl derivative) is used in forensic toxicology, highlighting the versatility of N-propionyl modifications across drug classes .

Biological Activity

N-Propionyl Mesalazine-d5, a deuterated derivative of mesalazine, is a compound primarily studied for its anti-inflammatory properties, particularly in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its structure is characterized by the addition of a propionyl group to the mesalazine backbone, enhancing its pharmacokinetic properties and potentially its efficacy.

- Molecular Formula : C10H6D5NO4

- Molecular Weight : 214.229 g/mol

- CAS Number : 1189861-06-0

Biological Activity

This compound exhibits several biological activities that are crucial for its therapeutic effects:

- Anti-inflammatory Effects : Similar to mesalazine, this compound inhibits the synthesis of prostaglandins and leukotrienes, mediators involved in inflammation. This property is particularly beneficial in reducing inflammation in the intestinal mucosa.

- Mechanism of Action : The compound acts by modulating the immune response and reducing pro-inflammatory cytokines such as TNF-α. Studies have shown that mesalazine can significantly lower TNF-α levels in THP-1 cells, a model for human monocytes/macrophages, when stimulated with inflammatory agents .

- Pharmacokinetics : Research indicates that the pharmacokinetic profile of this compound may differ from that of non-deuterated mesalazine, potentially leading to improved absorption and bioavailability . The presence of deuterium can enhance metabolic stability and alter distribution characteristics.

Case Studies

A systematic review of mesalazine formulations highlighted the importance of pharmacokinetic profiles in clinical outcomes. The review found that different formulations resulted in varying degrees of urinary and fecal excretion of 5-ASA (the active component), which is critical for understanding the efficacy of this compound in clinical settings .

Comparative Analysis

Safety Profile

The safety profile of this compound remains under investigation, but existing data on mesalazine suggest it is generally well-tolerated with a low incidence of serious adverse effects. However, recent analyses have identified potential long-term adverse events associated with mesalazine therapy, emphasizing the need for ongoing monitoring and research into this derivative's safety .

Q & A

Basic: How is N-Propionyl Mesalazine-d5 synthesized and characterized for use as an internal standard in pharmacokinetic studies?

Methodological Answer:

The synthesis typically involves deuterium incorporation at specific positions (e.g., propionyl group) via catalytic exchange or custom organic synthesis. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium placement and high-resolution mass spectrometry (HRMS) to verify molecular integrity . Purity assessment is conducted via reverse-phase HPLC with UV detection (e.g., 254 nm), using reference standards for retention time alignment. Batch consistency is ensured through spectral matching (FT-IR) and quantitative deuterium enrichment analysis (>98% isotopic purity) .

Basic: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Key steps include:

- Sample preparation: Protein precipitation (acetonitrile) or solid-phase extraction to isolate the compound from plasma/tissue homogenates.

- Chromatography: C18 columns with gradient elution (mobile phase: methanol/0.1% formic acid) to separate deuterated and non-deuterated analogs.

- Detection: Multiple reaction monitoring (MRM) for transitions like m/z 250→152 (this compound) and m/z 245→147 (non-deuterated form) to avoid cross-talk . Calibration curves (1–500 ng/mL) should account for matrix effects via post-column infusion .

Advanced: How to address isotopic interference when using this compound alongside non-deuterated analogs in the same experiment?

Methodological Answer:

Isotopic interference arises from overlapping m/z signals. Mitigation strategies include:

- Chromatographic separation: Optimize retention time differences (>1 min) using hydrophilic interaction liquid chromatography (HILIC) or ion-pair reagents.

- High-resolution MS: Employ quadrupole time-of-flight (Q-TOF) systems to resolve isotopic clusters (mass accuracy <5 ppm).

- Mathematical correction: Apply isotopic correction factors (e.g., natural abundance of [13]C/[2]H) during data processing . Validation requires spiking experiments with varying ratios of deuterated/non-deuterated forms .

Advanced: What strategies validate the stability of this compound under various storage and experimental conditions?

Methodological Answer:

Stability studies should follow ICH Q1A guidelines :

- Short-term stability: Assess degradation after 24 hr at room temperature in solvents (e.g., DMSO, methanol).

- Freeze-thaw cycles: Test 3–5 cycles (−80°C to 25°C) to evaluate structural integrity via LC-MS.

- Long-term storage: Monitor deuterium loss over 6–12 months at −20°C using NMR. Accelerated degradation (40°C/75% RH for 4 weeks) identifies hydrolytic or oxidative vulnerabilities . Data should be reported as % recovery ± SD with degradation kinetics .

Basic: What are the critical parameters for ensuring batch-to-batch consistency in synthesizing this compound?

Methodological Answer:

Critical quality attributes include:

- Deuterium enrichment: Quantified via isotope ratio mass spectrometry (IRMS) to ensure >98% isotopic purity.

- Residual solvents: GC-MS analysis to limit residuals (e.g., acetone <500 ppm).

- Impurity profiling: Use HPLC-DAD to detect and quantify related substances (e.g., mesalazine-d5, propionyl chloride derivatives) at <0.1% . Certificates of analysis (CoA) must include batch-specific chromatograms and spectral data .

Advanced: How to design a study to assess the metabolic stability of this compound in in vitro hepatic models?

Methodological Answer:

Experimental design:

- Hepatocyte incubation: Use cryopreserved human hepatocytes (1×10^6 cells/mL) with 10 µM this compound in Williams’ E medium.

- Time points: Collect samples at 0, 15, 30, 60, 120 min.

- Metabolite profiling: Employ UHPLC-Q-Exactive Orbitrap MS to identify phase I/II metabolites (e.g., glucuronidation, sulfation).

- Data analysis: Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare with non-deuterated mesalazine to assess isotope effects on metabolism .

Basic: What are the common impurities associated with this compound, and how are they quantified?

Methodological Answer:

Common impurities include:

- Under-deuterated species: Detected via LC-MS (e.g., d3, d4 variants) and quantified against a deuterium-enriched reference standard.

- Process-related impurities: Residual propionyl chloride (GC-MS headspace analysis) or mesalazine-d5 (HPLC-UV at 300 nm).

- Degradation products: 5-aminosalicylic acid-d5 (hydrolysis product) monitored under accelerated stability conditions . Quantification limits should adhere to ICH Q3A/B thresholds (e.g., 0.1% for unidentified impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.